

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of DL-Asarinin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DL-Asarinin**

Cat. No.: **B7765591**

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Asarinin is a naturally occurring lignan found in various plant species, including those of the *Asarum* and *Zanthoxylum* genera.^{[1][2]} As a furofuran lignan, it possesses a complex chemical architecture characterized by multiple stereocenters, leading to several possible stereoisomers. This document provides an in-depth analysis of the chemical structure and stereochemistry of **DL-Asarinin**, a racemic mixture of its enantiomeric forms. It consolidates quantitative physicochemical and biological data, details relevant experimental protocols for its synthesis and characterization, and visualizes key stereochemical relationships and biological pathways. This guide is intended to serve as a core technical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Nomenclature

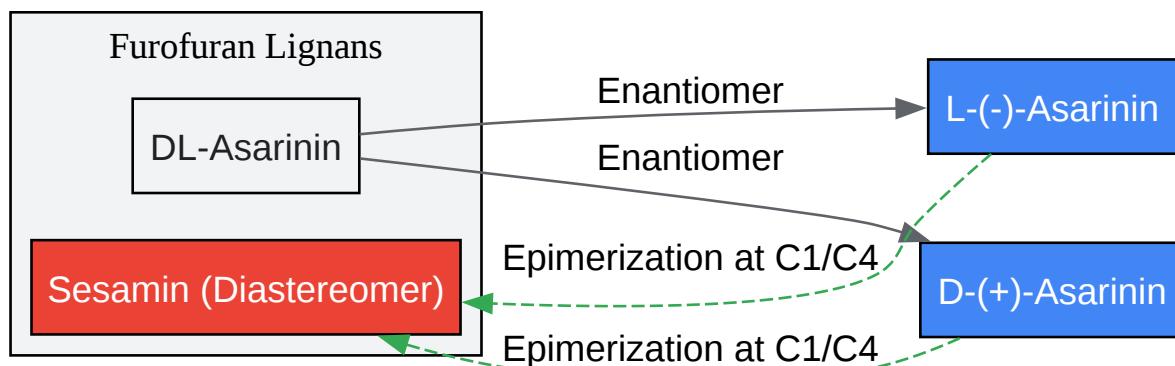
Asarinin is a lignan characterized by a central tetrahydrofuro[3,4-c]furan ring system, with two 1,3-benzodioxole moieties attached at the C1 and C4 positions.^{[3][4]} The systematic IUPAC name for the most commonly referenced enantiomer, (-)-Asarinin, is 5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole.^[4] The term "**DL-Asarinin**" refers to a racemic mixture of the (+) and (-) enantiomers.

Table 1: Chemical Identifiers and Properties of Asarinin

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₈ O ₆	[3][4][5]
Molecular Weight	354.4 g/mol	[3][4][5]
IUPAC Name	5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole	[4]
CAS Number	133-04-0 (for (-)-Asarinin)	[5][6]
PubChem CID	101612	[3]
Canonical SMILES	C1[C@H]2--INVALID-LINK---- INVALID-LINK-- C5=CC6=C(C=C5)OCO6	[3]
InChI Key	PEYUIKBAABKQKQ- WZBLMQSHSA-N	[3]

Stereochemistry

The stereochemistry of Asarinin is complex, arising from four chiral centers within its furofuran core. Asarinin is a diastereomer of Sesamin. In Asarinin, the two benzodioxole groups are in a pseudo-axial orientation relative to the furofuran ring system. The "DL" designation signifies a 1:1 racemic mixture of the D-(+) and L-(-) enantiomers.[2] The absolute configuration of these enantiomers determines their optical rotation.



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Caption: Stereochemical relationship between **DL-Asarinin** and its diastereomer, Sesamin.

Quantitative Data Physicochemical Properties

The physical and chemical properties of Asarinin are critical for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Data for Asarinin

Property	Value	Conditions / Notes	Source
Appearance	White needle-like crystals	[7]	
Melting Point	121 °C	[6]	
Optical Rotation ($[\alpha]D$)	-118.6° to -122°	c=1, Chloroform, 20-23 °C	[6]
Solubility	Soluble in boiling methanol, ethanol, chloroform, acetone, benzene. Practically insoluble in water.	DMF: 20 mg/mL; DMSO: 10 mg/mL	[5][7]
logP	3.22	Moderately lipophilic	[8]
logS (Water Solubility)	-4.39	Low solubility in water	[8]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of Asarinin.

Table 3: Spectroscopic Data for Asarinin

Spectrum Type	Parameters	Data / Peaks	Source
$^1\text{H-NMR}$	400 MHz, DMSO-d6	See original source for peak assignments.	[9]
$^1\text{H-NMR}$	400 MHz, CDCl_3	See original source for peak assignments.	[10]
UV λ_{max}	Not specified	237, 288 nm	[5]
Mass Spectrometry	Not specified	Molecular Ion consistent with $\text{C}_{20}\text{H}_{18}\text{O}_6$	[3]

Crystallographic Data

X-ray crystallography provides definitive proof of structure and stereochemistry.

Table 4: Crystallographic Data for (-)-Asarinin

Parameter	Value	Source
CCDC Number	292452	[4]
Associated DOI	10.1021/np050106d	[4]

Note: Detailed unit cell parameters and space group information are available through the Cambridge Crystallographic Data Centre (CCDC) using the provided number.

Biological Activity Data

Asarinin exhibits a range of biological activities, with cytotoxic effects against cancer cell lines being of particular interest.

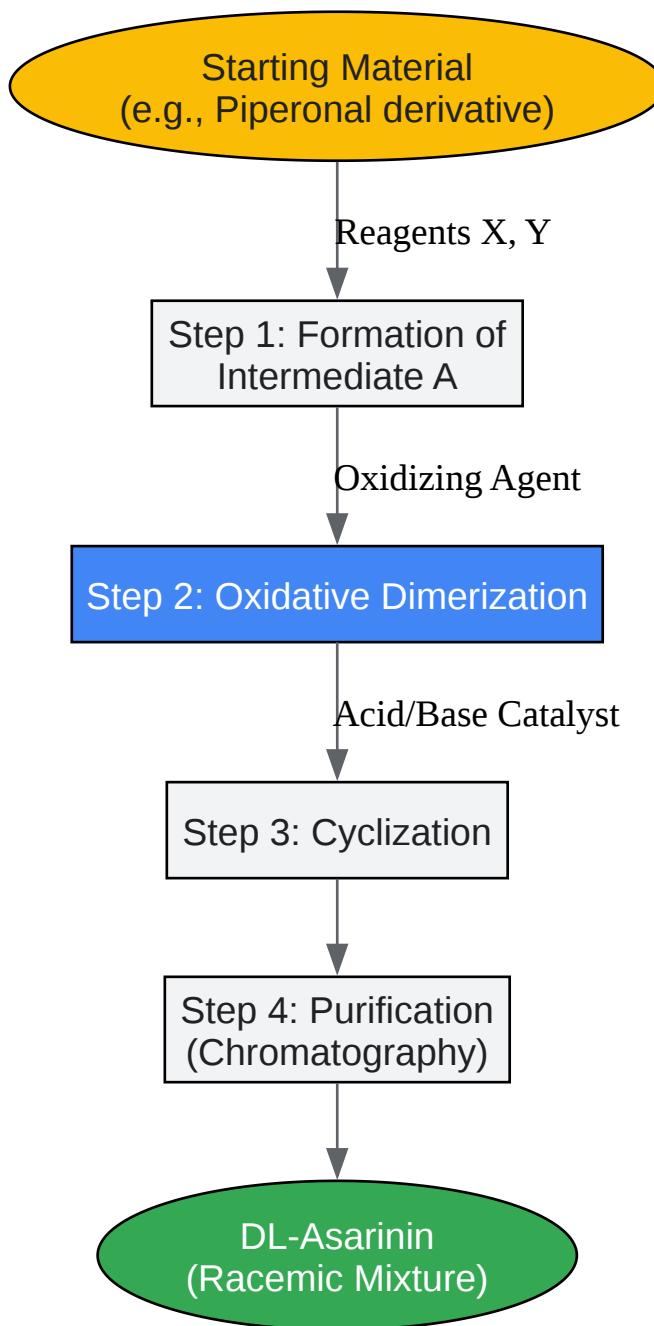
Table 5: In Vitro Cytotoxicity of (-)-Asarinin

Cell Line	Cancer Type	IC ₅₀ (µM)	Assay Duration	Source
A2780	Human Ovarian Cancer	38.45	48 h	[1] [5] [7]
SKOV3	Human Ovarian Cancer	60.87	48 h	[1] [5] [7]
MCF-7	Human Breast Cancer	67.25	Not Specified	[1]
IOSE	Non-cancerous Ovarian	>200	48 h	[1] [7]

Experimental Protocols

Synthesis of DL-Asarinin

The synthesis of **DL-Asarinin** can be achieved via several routes. A common method involves the dimerization of a suitable precursor. The following is a generalized protocol based on established literature.[\[11\]](#)



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Caption: Generalized workflow for the chemical synthesis of **DL-Asarinin**.

Methodology:

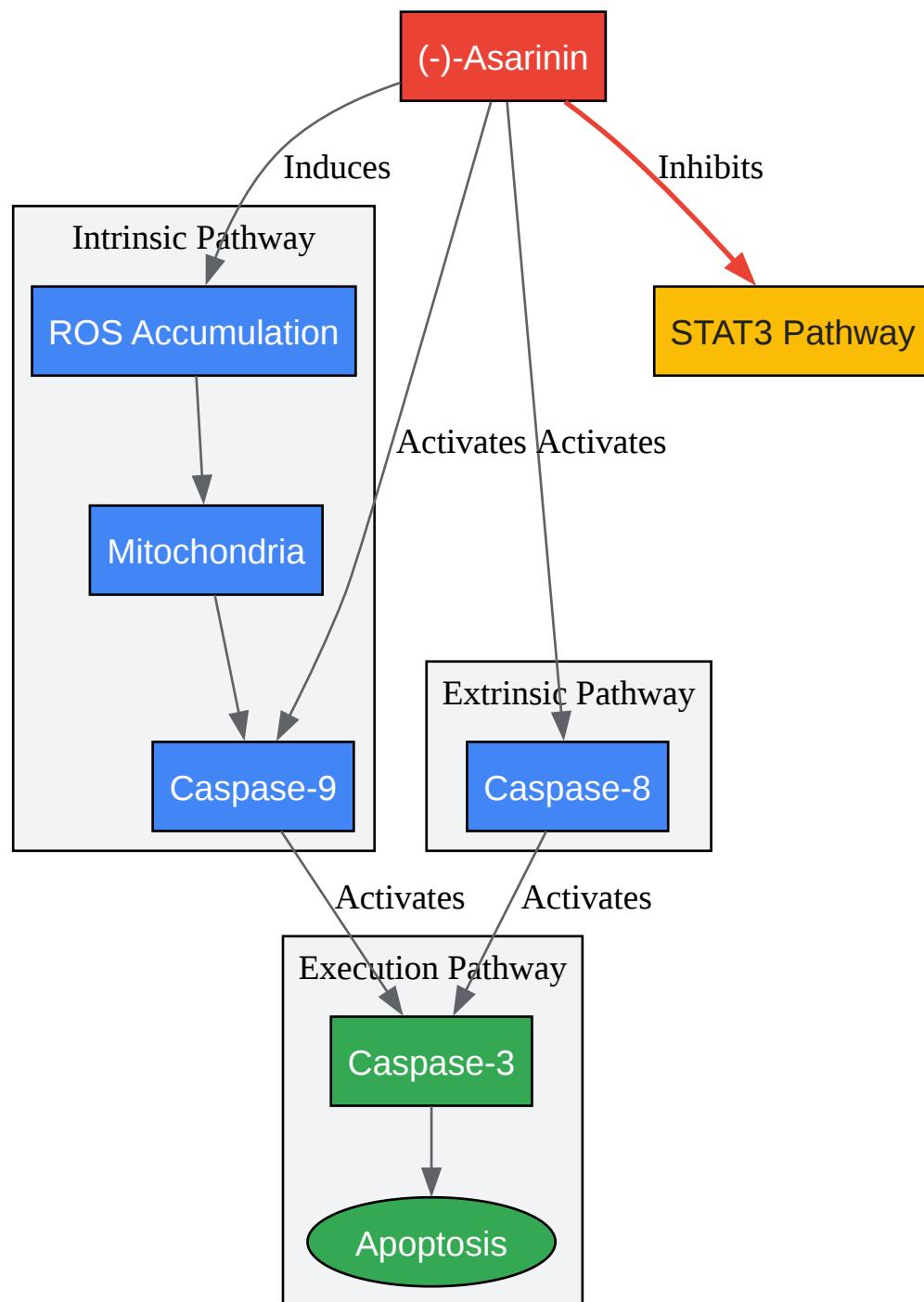
- Precursor Synthesis: A suitable monomeric precursor, often derived from piperonal, is synthesized. This typically involves multiple steps to install the necessary functional groups.
- Dimerization: The key step is the oxidative dimerization of the precursor. This reaction is often mediated by an oxidizing agent, leading to the formation of the central furofuran ring system as a mixture of diastereomers (**DL-Asarinin** and DL-Sesamin).
- Isomer Separation: The resulting mixture is subjected to purification, typically via column chromatography, to separate **DL-Asarinin** from its diastereomer, DL-Sesamin.
- Characterization: The final product is characterized using standard analytical techniques, including NMR spectroscopy, mass spectrometry, and melting point analysis, to confirm its identity and purity.

Characterization Protocol: NMR Spectroscopy

- Sample Preparation: Approximately 4-5 mg of purified **DL-Asarinin** is dissolved in 0.65 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃).[\[9\]](#)
- Instrument Setup: A 400 MHz (or higher) NMR spectrometer is used.[\[9\]](#)[\[10\]](#)
- Data Acquisition: ¹H-NMR spectra are acquired at a constant temperature (e.g., 25 °C) with a sufficient number of scans (e.g., 8) to achieve a good signal-to-noise ratio.[\[9\]](#)
- Data Processing: The resulting Free Induction Decay (FID) is processed with Fourier transformation, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Signaling Pathways and Mechanism of Action

(-)-Asarinin has been shown to induce apoptosis in human ovarian cancer cells through the activation of both intrinsic and extrinsic caspase pathways.[\[1\]](#)[\[5\]](#)[\[7\]](#) It also inhibits the STAT3 survival pathway.[\[1\]](#)[\[7\]](#)



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Caption: Anticancer signaling pathway of (-)-Asarinin in ovarian cancer cells.[[1](#)]

Conclusion

DL-Asarinin is a stereochemically rich lignan with significant, demonstrable biological activity. A thorough understanding of its structure, stereoisomeric forms, and physicochemical properties is essential for its development as a potential therapeutic agent. The data and protocols presented in this guide offer a foundational resource for researchers in medicinal chemistry and drug development, facilitating further investigation into the pharmacological potential of this compelling natural product.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of DL-Asarinin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7765591#chemical-structure-and-stereochemistry-of-dl-asarinin>]

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